molecular formula C7H7BrSe B13059343 (4-Bromophenyl)(methyl)selane

(4-Bromophenyl)(methyl)selane

Katalognummer: B13059343
Molekulargewicht: 250.01 g/mol
InChI-Schlüssel: KTXOMHNYYXPRMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)(methyl)selane is an organoselenium compound characterized by the presence of a bromophenyl group and a methylselane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(methyl)selane typically involves the reaction of 4-bromophenyl halides with methylselane precursors. One common method is the nucleophilic substitution reaction, where 4-bromophenyl halides react with sodium methylselanide under anhydrous conditions to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)(methyl)selane undergoes various chemical reactions, including:

    Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the parent selane compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted phenylselane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(4-Bromophenyl)(methyl)selane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.

Medicine

The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Selenium compounds have shown promise in modulating biological pathways involved in cancer and infection.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)(methyl)selane involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, protecting cells from oxidative stress. The compound may also interact with specific molecular targets, such as proteins and DNA, modulating their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Bromophenyl)trimethylsilane: Similar in structure but contains a silicon atom instead of selenium.

    (4-Bromophenyl)methylsulfane: Contains a sulfur atom instead of selenium.

    (4-Bromophenyl)methylamine: Contains a nitrogen atom instead of selenium.

Uniqueness

(4-Bromophenyl)(methyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form selenoenzymes sets it apart from its sulfur, silicon, and nitrogen analogs.

Eigenschaften

Molekularformel

C7H7BrSe

Molekulargewicht

250.01 g/mol

IUPAC-Name

1-bromo-4-methylselanylbenzene

InChI

InChI=1S/C7H7BrSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI-Schlüssel

KTXOMHNYYXPRMC-UHFFFAOYSA-N

Kanonische SMILES

C[Se]C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.